molecular formula C10H6O3 B1606154 1,2-Naphthalenedione, 6-hydroxy- CAS No. 607-20-5

1,2-Naphthalenedione, 6-hydroxy-

Cat. No. B1606154
CAS RN: 607-20-5
M. Wt: 174.15 g/mol
InChI Key: CQWXLWDPFSPVHK-UHFFFAOYSA-N
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Description

1,2-Naphthalenedione, 6-hydroxy-, also known as 6-hydroxy-1,2-naphthoquinone or juglone, is a natural organic compound found in the roots, leaves, and bark of the black walnut tree. It has been extensively studied for its various biological and pharmacological properties, including antitumor, antimicrobial, anti-inflammatory, and antioxidant effects.

Scientific Research Applications

Antimicrobial Activity

6-Hydroxynaphthalene-1,2-dione has been identified as a compound with significant antimicrobial properties. It’s part of a class of naphthalenes that exhibit a wide range of biological activities, including the ability to inhibit the growth of various microorganisms. This makes it a potential candidate for developing new antimicrobial agents that could be used in medical treatments to combat resistant strains of bacteria and other pathogens .

Antioxidant Properties

Research has shown that certain naphthalene derivatives, including 6-hydroxynaphthalene-1,2-dione, display promising antioxidant activities. These compounds can neutralize free radicals, which are unstable molecules that can cause cellular damage. Antioxidants are crucial in preventing oxidative stress, a factor in many chronic diseases, and this compound’s efficacy is comparable to well-known antioxidants like ascorbic acid and α-tocopherol .

Cytotoxic Effects

The cytotoxic effects of 6-hydroxynaphthalene-1,2-dione are of great interest in cancer research. Its ability to induce cell death in cancer cells without harming healthy cells could lead to the development of more effective cancer therapies. The compound’s mechanism of action and its potential applications in targeted treatments are areas of ongoing investigation .

Anti-inflammatory Applications

Inflammation is a natural response of the body to injury or infection, but chronic inflammation can lead to various diseases. 6-Hydroxynaphthalene-1,2-dione has shown anti-inflammatory properties, suggesting its use in treating conditions characterized by inflammation, such as arthritis and other autoimmune disorders .

Anti-protozoal Activity

Protozoan infections are caused by single-celled organisms and can lead to diseases like malaria. 6-Hydroxynaphthalene-1,2-dione has demonstrated anti-protozoal activity, indicating its potential as a therapeutic agent in treating protozoan infections. This application is particularly relevant in areas where such infections are prevalent and pose significant health challenges .

Anti-platelet Aggregation

The prevention of platelet aggregation is crucial in managing cardiovascular diseases, as excessive clotting can lead to heart attacks and strokes. 6-Hydroxynaphthalene-1,2-dione has been found to possess anti-platelet aggregation properties, making it a candidate for the development of drugs that can prevent thrombosis and improve cardiovascular health .

Organic Synthesis and Catalysis

6-Hydroxynaphthalene-1,2-dione serves as a building block in organic synthesis, particularly in the formation of Mannich bases. These bases and their metal complexes have shown a variety of biological properties, making them useful in synthesizing new compounds with potential pharmacological applications .

Environmental Applications

Due to its chemical properties, 6-hydroxynaphthalene-1,2-dione can be utilized in environmental applications such as the degradation of pollutants. Its redox-active nature allows it to participate in reactions that can break down harmful chemicals, contributing to cleaner water and soil .

properties

IUPAC Name

6-hydroxynaphthalene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O3/c11-7-2-3-8-6(5-7)1-4-9(12)10(8)13/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWXLWDPFSPVHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=O)C2=O)C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343422
Record name 1,2-Naphthalenedione, 6-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Naphthalenedione, 6-hydroxy-

CAS RN

607-20-5
Record name 6-Hydroxy-1,2-naphthoquinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=607-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Naphthalenedione, 6-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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